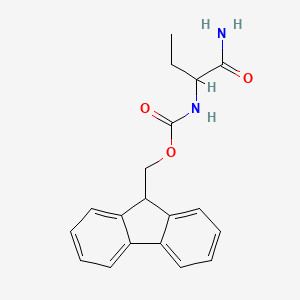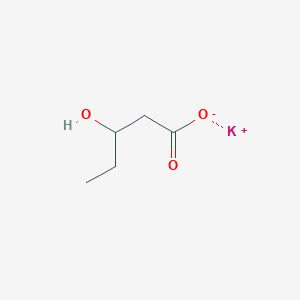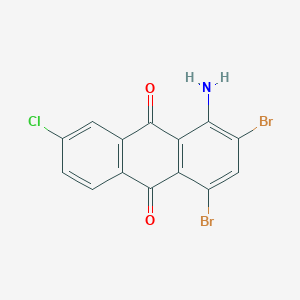![molecular formula C10H4BrClFN3 B13126531 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core. The unique arrangement of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iridium complexes to facilitate the cyclization and halogenation processes .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction time and waste.
化学反応の分析
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent, disrupting hyphal differentiation and spore germination in phytopathogenic fungi.
作用機序
The mechanism of action of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is not fully understood, but preliminary studies suggest that it may exert its effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation and spore germination . In cancer cells, the compound may interfere with cell signaling pathways and induce apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but lacks the quinoxaline moiety.
Imidazo[1,5-a]quinoxaline: This compound has a different arrangement of the imidazo and quinoxaline rings.
Benzo[4,5]imidazo[1,2-a]quinoxaline: This compound has an additional benzene ring fused to the imidazoquinoxaline core.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H4BrClFN3 |
|---|---|
分子量 |
300.51 g/mol |
IUPAC名 |
1-bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H4BrClFN3/c11-8-4-14-10-9(12)15-6-2-1-5(13)3-7(6)16(8)10/h1-4H |
InChIキー |
FEQWYNGIFANVOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N3C(=CN=C3C(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)




![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)







